Furan-2,5-dicarbaldehyde

説明

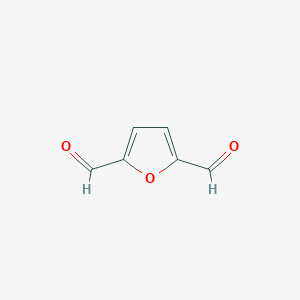

Structure

3D Structure

特性

IUPAC Name |

furan-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJKVNIMAZHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231676 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-82-5 | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Furan-2,5-dicarbaldehyde from 5-Hydroxymethylfurfural

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarbaldehyde (FDC), also known as 2,5-diformylfuran (DFF), is a valuable bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its two aldehyde functional groups make it a versatile precursor for the synthesis of a wide range of value-added chemicals, including pharmaceuticals, polymers, and ligands. The selective oxidation of the primary alcohol group of HMF to an aldehyde, while preserving the existing aldehyde group, is a key chemical transformation. This technical guide provides an in-depth overview of the synthesis of FDC from HMF, focusing on various catalytic systems, detailed experimental protocols, and quantitative data to support researchers in this field.

The conversion of HMF to FDC is a critical step in the valorization of biomass. HMF itself is readily produced from the dehydration of C6 sugars, such as fructose (B13574) and glucose. The subsequent selective oxidation to FDC opens a pathway to a variety of furanic compounds and materials. This guide will explore different methodologies to achieve this transformation efficiently and selectively, preventing over-oxidation to 2,5-furandicarboxylic acid (FDCA), a common side product.

Reaction Pathways

The selective oxidation of 5-hydroxymethylfurfural (HMF) to this compound (FDC) involves the conversion of the hydroxymethyl group at the C5 position of the furan (B31954) ring into a formyl group, while the formyl group at the C2 position remains unchanged. This transformation requires a selective oxidant or a catalytic system that favors the oxidation of the primary alcohol over the aldehyde. The general reaction scheme is depicted below.

Spectroscopic Characterization of Furan-2,5-dicarbaldehyde: A Technical Guide

Introduction

Furan-2,5-dicarbaldehyde (also known as 2,5-diformylfuran or DFF) is a versatile organic compound derived from biomass.[1][2] It consists of a central furan (B31954) ring substituted with aldehyde groups at the 2 and 5 positions.[1] As a key platform chemical, it serves as a building block for the synthesis of various valuable products, including polymers, pharmaceuticals, and antifungal agents.[1][2] Its applications include use as a replacement for glutaraldehyde (B144438) in enzyme immobilization and in the preparation of polyimine vitrimers.[1] Given its significance, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and a summary of key spectral data.

General Workflow for Spectroscopic Characterization

The structural elucidation of this compound involves a multi-faceted approach employing various spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic properties of the compound. The general workflow is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[3]

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[3]

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.86 | Singlet | 2H | Aldehydic Protons (-CHO) |

| 7.39 | Singlet | 2H | Furan Ring Protons (H3, H4) |

| Solvent: CDCl₃ |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 179.4 | Aldehydic Carbon (C=O) |

| 154.4 | Furan Ring Carbon (C2, C5) |

| 119.4 | Furan Ring Carbon (C3, C4) |

| Solvent: CDCl₃.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

-

Sample Preparation : For solid samples, a small amount of this compound powder is placed directly onto the ATR crystal, and firm contact is ensured with a pressure clamp.[3] A background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.[3]

-

Data Acquisition : Spectra are typically recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (furan ring) |

| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (conjugated aldehyde) |

| ~1570 | Medium-Strong | C=C stretching (furan ring) |

| ~1020 | Strong | C-O-C stretching (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrumentation : A mass spectrometer with an Electron Impact (EI) ionization source is standard. This is often coupled with a Gas Chromatograph (GC) for sample introduction and separation.[3]

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane (B109758) or hexane.[3]

-

Data Acquisition (GC-MS) :

-

GC : A capillary column is used for separation. The oven temperature is programmed to ramp (e.g., from 50 °C to 250 °C) to ensure analyte separation.[3]

-

MS : EI ionization is typically performed at 70 eV. The mass analyzer scans a mass range that includes the expected molecular ion (e.g., m/z 30-200).[3][5]

-

Mass Spectrometry Data

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

| m/z | Relative Intensity | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M-CHO]⁺ |

| 67 | Medium | [M-CHO-CO]⁺ |

| 39 | High | [C₃H₃]⁺ |

The molecular ion peak at m/z 124 corresponds to the molecular weight of this compound (C₆H₄O₃).[6][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[3]

-

Sample Preparation : A stock solution of this compound is prepared in a UV-grade solvent such as ethanol. This solution is then diluted to a concentration (typically 10⁻⁴ to 10⁻⁵ M) that ensures the absorbance is within the instrument's linear range (usually below 1.0).[3]

-

Data Acquisition : The absorbance is measured over a wavelength range of approximately 200–400 nm. A blank spectrum of the solvent is used as a reference.

UV-Vis Spectral Data

This compound, with its conjugated system of the furan ring and two aldehyde groups, exhibits characteristic absorption in the UV region.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~280-290 | ~15,000 L mol⁻¹ cm⁻¹ | Ethanol | π → π* transition |

| Note: The exact λmax and ε can vary slightly depending on the solvent. |

References

- 1. 2,5-Furandicarboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Furandicarboxaldehyde | C6H4O3 | CID 69980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Furandicarboxaldehyde [webbook.nist.gov]

Furan-2,5-dicarbaldehyde: A Comprehensive Technical Guide on Chemical Properties and Reactivity

Introduction: Furan-2,5-dicarbaldehyde, also known as 2,5-diformylfuran (DFF), is a pivotal bio-based platform chemical derived from the dehydration of carbohydrates.[1][2] As a versatile C6 building block, it features a furan (B31954) ring symmetrically functionalized with two aldehyde groups, making it a crucial intermediate in the synthesis of a wide array of sustainable chemicals, polymers, and materials.[3][4] Its significance lies in its potential to replace petroleum-derived chemicals, aligning with the principles of green chemistry and contributing to a more sustainable chemical industry.[4][5] This technical guide provides an in-depth analysis of the chemical properties, reactivity, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a yellow solid compound.[6] Its core structure consists of a five-membered furan ring with aldehyde groups at the 2 and 5 positions.[3] This symmetric bifunctionality is key to its diverse reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄O₃ | [7][8][9][10][11][12] |

| Molecular Weight | 124.09 g/mol | [7][8][10][11][12] |

| CAS Number | 823-82-5 | [7][8][10][11][12] |

| Melting Point | 110 °C | [6][7][13] |

| Boiling Point | 276.00 to 277.00 °C (est.) | [6][7][13] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [6][13] |

| Appearance | Yellow Solid | [6][9] |

| Solubility | Methanol (151.29 g/L), Ethanol (B145695) (46.89 g/L), Isopropanol (22.54 g/L), Chloroform (Slightly), Ethyl Acetate (Slightly) | [6][8][13] |

| Vapor Pressure | 0.0047 mmHg at 25°C | [6] |

| InChI Key | PXJJKVNIMAZHCB-UHFFFAOYSA-N | [9][10][11] |

| SMILES | C1=C(OC(=C1)C=O)C=O | [8][11] |

Safety Information: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8][11] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Core Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two aldehyde functional groups and the electron-rich furan ring. These features allow for a variety of chemical transformations, including oxidation, condensation, and polymerization.

Oxidation

The aldehyde groups of DFF are readily oxidized to carboxylic acids. This transformation is critical as it leads to highly valuable monomers.

-

Full Oxidation to 2,5-Furandicarboxylic Acid (FDCA): The most significant oxidation reaction of DFF is its conversion to 2,5-Furandicarboxylic Acid (FDCA).[4] FDCA is a renewable alternative to terephthalic acid, a primary component in the production of polyesters like PET.[4][14] Various catalytic systems, including those based on manganese oxide or bio-catalysis, can achieve this transformation.[15][16]

-

Partial Oxidation to 5-Formyl-2-furoic Acid (FFCA): Selective oxidation of one aldehyde group yields 5-Formyl-2-furoic Acid (FFCA), another valuable chemical intermediate.[4][16]

Condensation Reactions

The carbonyl groups of DFF are highly reactive towards nucleophiles, leading to a variety of condensation products.

-

Imine (Schiff Base) Formation: DFF reacts with primary amines to form imine bonds.[17] When bifunctional diamines are used, this reaction leads to the formation of polyimines, which can be used to create advanced materials like vitrimers.[1] The stability of the imine bond formed with the aromatic aldehyde is notably high, even at acidic pH.[17]

-

Knoevenagel Condensation: DFF undergoes Knoevenagel condensation with active methylene compounds, such as indan-1,3-dione, to form C=C bonds.[18] This reaction is a powerful tool for synthesizing a wide range of heterocyclic compounds and functional materials.[18]

Polymerization

DFF is a key monomer for the synthesis of bio-based polymers. Its bifunctional nature allows it to serve as a building block for linear polymers or as a crosslinking agent.

-

Furan-Urea Resins: DFF can be used to synthesize furan-urea resins, which are considered more sustainable alternatives to traditional formaldehyde-based resins.[1][4][5]

-

Crosslinking Agent: DFF has been investigated as a bio-based and safer substitute for glutaraldehyde (B144438) in applications like covalent enzyme immobilization.[17][19] It reacts with primary amino groups on surfaces or other molecules to form stable crosslinks.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound.

Protocol 1: Synthesis via Selective Oxidation of 5-(Hydroxymethyl)furfural (HMF)

This protocol describes the efficient oxidation of HMF to DFF using sodium nitrite (B80452) in phosphoric acid, adapted from literature.[20]

-

Materials:

-

5-(Hydroxymethyl)furfural (HMF)

-

Sodium Nitrite (NaNO₂)

-

85% Phosphoric Acid (H₃PO₄)

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(hydroxymethyl)furfural in 85% phosphoric acid at room temperature (25°C).

-

Slowly add a solution of sodium nitrite (2.5 equivalents relative to HMF) in water to the stirred HMF solution. Maintain the temperature at 25°C during the addition.

-

Continue stirring the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[20]

-

Upon completion, quench the reaction by adding it to a beaker of ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, yellow solid.

-

Protocol 2: Knoevenagel Condensation with Indan-1,3-dione

This protocol provides a general method for the condensation of DFF with an active methylene compound.[18]

-

Materials:

-

This compound (DFF)

-

Indan-1,3-dione (2 equivalents)

-

Ethanol

-

Basic catalyst (e.g., a few drops of piperidine)

-

-

Procedure:

-

Dissolve this compound and Indan-1,3-dione in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (B6355638) to the solution.

-

Stir the reaction mixture at room temperature. A solid precipitate should form.

-

Continue stirring for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure condensation product.[18]

-

Applications in Drug Development and Materials Science

The unique structure of DFF and its derivatives makes them valuable in several high-tech fields.

-

Polymer and Material Science: DFF is a crucial monomer for creating sustainable polymers.[4] Its derivative, FDCA, is the cornerstone for producing poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) with superior gas barrier properties compared to PET, making it ideal for packaging applications.[14][21] DFF itself is used to create furan-urea resins and as a crosslinker for hydrogels and immobilized enzymes.[1][17]

-

Pharmaceutical and Agrochemical Synthesis: The furan nucleus is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[22][23][24] DFF serves as a versatile starting material for synthesizing more complex furan derivatives for drug discovery.[3][22] Its reactivity allows for the construction of diverse molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and fungicides.[1][3]

References

- 1. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

- 2. 2,5-Furandicarboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | 823-82-5 [chemicalbook.com]

- 4. This compound|2,5-Diformylfuran (823-82-5) [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 823-82-5 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 2,5-Furandicarboxaldehyde [webbook.nist.gov]

- 11. 2,5-Furandicarboxaldehyde | C6H4O3 | CID 69980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-呋喃二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound CAS#: 823-82-5 [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. CN102731448B - Preparation method for this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 19. 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. ijabbr.com [ijabbr.com]

- 24. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Furan-2,5-dicarbaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furan-2,5-dicarbaldehyde (CAS Number: 823-82-5), a versatile bio-based platform chemical. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key applications, and visualizes the associated chemical pathways and workflows.

Core Data and Molecular Structure

This compound, also known as 2,5-diformylfuran (DFF), is a derivative of 5-hydroxymethylfurfural (B1680220) (HMF). Its structure consists of a furan (B31954) ring functionalized with two aldehyde groups at the 2 and 5 positions.[1] This symmetrical structure makes it a valuable building block for various polymers and crosslinked materials.

Molecular Structure:

The molecular structure of this compound is a furan ring with aldehyde groups attached to the carbon atoms at positions 2 and 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 823-82-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄O₃ | [1][2][4][5] |

| Molecular Weight | 124.09 g/mol | [1][2][5] |

| Appearance | Yellow solid | [2] |

| Melting Point | 109-111 °C | |

| Boiling Point | 277 °C at 760 mmHg | |

| Solubility | Soluble in methanol, ethanol, and chloroform. Slightly soluble in ethyl acetate. | |

| InChI Key | PXJJKVNIMAZHCB-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of this compound from 5-Hydroxymethylfurfural (HMF)

The selective oxidation of 5-hydroxymethylfurfural (HMF) is the most common route for the synthesis of this compound. Various catalytic systems have been developed for this conversion. Below is a representative protocol using a manganese oxide catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Manganese oxide (MnO₂) catalyst

-

Toluene (or another suitable organic solvent)

-

Molecular oxygen (O₂) or air

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5-hydroxymethylfurfural in toluene.

-

Add the manganese oxide catalyst to the solution. The catalyst loading should be optimized based on the specific surface area and activity of the MnO₂.

-

Purge the flask with molecular oxygen or ensure a continuous flow of air through the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the HMF is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed with a small amount of fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Enzyme Immobilization using this compound as a Crosslinking Agent

This compound serves as an effective bio-based alternative to glutaraldehyde (B144438) for the covalent immobilization of enzymes on amino-functionalized supports. The dialdehyde (B1249045) reacts with primary amine groups on the enzyme and the support to form stable imine bonds.

Materials:

-

Enzyme to be immobilized (e.g., lipase, glucose oxidase)

-

Amino-functionalized support material (e.g., amino-agarose, silica (B1680970) beads with amino groups)

-

This compound

-

Buffer solution (pH appropriate for enzyme stability, typically pH 7-8)

-

Sodium cyanoborohydride (optional, for reductive amination)

-

Shaker or rocker

-

Centrifuge or filtration setup

Procedure:

-

Support Activation: Suspend the amino-functionalized support in the buffer solution. Add a solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) or directly if soluble in the buffer. The concentration of DFF should be optimized for the specific support and enzyme.

-

Allow the support to react with DFF for a defined period (e.g., 1-2 hours) at room temperature with gentle shaking to activate the support with aldehyde groups.

-

Wash the activated support extensively with the buffer solution to remove any unreacted DFF.

-

Enzyme Coupling: Add the enzyme solution to the activated and washed support. The amount of enzyme should be determined based on the binding capacity of the support.

-

Incubate the enzyme with the support for a sufficient time (e.g., 2-4 hours or overnight) at a suitable temperature (e.g., 4 °C or room temperature) with gentle agitation.

-

(Optional) Reductive Amination: To form more stable secondary amine linkages, a mild reducing agent like sodium cyanoborohydride can be added to the mixture. This step should be performed with caution and under appropriate safety measures.

-

Washing and Storage: After the coupling reaction, separate the immobilized enzyme from the solution by centrifugation or filtration.

-

Wash the immobilized enzyme thoroughly with the buffer solution to remove any unbound enzyme.

-

The immobilized enzyme can then be stored in an appropriate buffer at a low temperature (e.g., 4 °C) for future use.

Preparation of Polyimine Vitrimers

Polyimine vitrimers are a class of dynamic covalent polymers that exhibit self-healing and reprocessable properties. This compound is an excellent monomer for the synthesis of bio-based polyimine vitrimers through condensation with various diamines.

Materials:

-

This compound

-

A diamine monomer (e.g., 1,6-hexanediamine, p-phenylenediamine)

-

A suitable solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide (B87167) - DMSO)

-

A catalyst (optional, e.g., a weak acid like acetic acid)

-

Molds for casting the polymer film

-

Oven or vacuum oven

Procedure:

-

In a reaction vessel, dissolve this compound and the chosen diamine in the solvent in a 1:1 molar ratio. The concentration of the monomers in the solvent should be adjusted to achieve a suitable viscosity for casting.

-

If a catalyst is used, add it to the solution.

-

Stir the mixture at room temperature or with gentle heating until a homogeneous solution is obtained and the viscosity starts to increase, indicating the formation of the polyimine.

-

Pour the resulting solution into a mold (e.g., a petri dish or a specific mold for tensile testing bars).

-

Place the mold in an oven at a specific temperature (e.g., 60-100 °C) for a defined period to evaporate the solvent and complete the curing process. A vacuum oven can be used to facilitate solvent removal.

-

The curing time and temperature will depend on the specific monomers and solvent used and should be optimized to achieve the desired material properties.

-

Once cured, demold the polyimine vitrimer film or object. The material can then be characterized for its mechanical, thermal, and reprocessing properties.

References

- 1. CN102731448B - Preparation method for this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Furan-2,5-dicarbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbaldehyde (DFF), a bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), is a molecule of significant interest for the synthesis of novel polymers, pharmaceuticals, and fine chemicals. A comprehensive understanding of its solubility in various organic solvents and its stability under different conditions is crucial for its effective handling, processing, and application in research and development. This technical guide provides a consolidated overview of the available data on the solubility and stability of DFF in organic solvents. Due to the limited availability of quantitative data in peer-reviewed literature, this guide also presents detailed experimental protocols, adapted from methodologies for similar furanic compounds, to enable researchers to determine these critical parameters.

Introduction

This compound, also known as 2,5-diformylfuran, is a versatile dialdehyde (B1249045) that serves as a building block for a wide array of chemical structures. Its rigid furan (B31954) ring and reactive aldehyde functionalities make it a valuable precursor for the synthesis of polymers, ligands, and biologically active molecules. The efficiency of synthetic transformations and the ease of product purification are highly dependent on the solubility of DFF in the chosen reaction medium. Furthermore, the stability of DFF in solution is paramount to prevent the formation of impurities and to ensure reproducible experimental outcomes. This guide aims to provide a practical resource for scientists working with DFF by summarizing known solubility and stability characteristics and offering detailed methodologies for their determination.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from reaction chemistry to formulation. The solubility of DFF is influenced by its molecular structure, which features a moderately polar furan ring and two polar aldehyde groups, conferring it a degree of solubility in a range of organic solvents.

Qualitative Solubility

Qualitative assessments from various sources indicate the general solubility behavior of DFF. It is reported to be slightly soluble in chloroform, ethyl acetate, and methanol[1]. Due to its overall low polarity, DFF is considered hydrophobic and thus insoluble in water but soluble in a variety of organic solvents[2].

Quantitative Solubility Data

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptions are available, precise measurements (e.g., in g/100 mL or mol/L) at various temperatures are not well-documented. This data gap presents a challenge for process development and optimization. To address this, researchers are encouraged to determine the solubility of DFF in their specific solvent systems using standardized experimental protocols.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Water | Insoluble | [2] |

| Various Organic Solvents | Soluble | [2] |

Stability of this compound

The stability of DFF in solution is a critical factor for its storage and use in chemical reactions. Degradation can lead to the formation of impurities that may affect reaction outcomes and complicate product purification.

General Stability Profile

This compound is reported to be stable upon long exposure to air and/or humidity, showing resistance to oxidation[2]. However, its stability in various organic solvents, particularly under elevated temperatures or in the presence of catalysts, is not extensively documented. Furan aldehydes, in general, can be susceptible to degradation pathways such as oxidation of the aldehyde groups to carboxylic acids.

Potential Degradation Pathways

While specific studies on DFF degradation in organic solvents are scarce, potential degradation pathways can be inferred from the chemistry of similar furanic aldehydes. The primary routes of degradation are likely to be oxidation and polymerization. The aldehyde groups are susceptible to oxidation to form 5-formyl-2-furancarboxylic acid and subsequently 2,5-furandicarboxylic acid (FDCA)[3][4]. Under certain conditions, such as acidic environments, polymerization reactions may also occur[5].

Experimental Protocols

Given the limited quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of DFF. These methods are adapted from established procedures for similar organic compounds.

Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, inert vial (e.g., amber glass with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker bath or a magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation at high speed, followed by careful decantation, or by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying DFF.

-

Calculation: From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Assessment of Stability: HPLC-Based Assay

A stability-indicating HPLC method is essential for monitoring the degradation of DFF over time and identifying potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the organic solvent of interest.

-

Incubation: Aliquot the stock solution into several sealed, inert vials (e.g., amber HPLC vials). Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure, or in the presence of acidic/basic additives).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation conditions.

-

HPLC Analysis: Immediately analyze the sample by a validated, stability-indicating HPLC method. The method should be capable of separating the intact DFF from any potential degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and UV detection is a common starting point.

-

Data Analysis: Plot the concentration or peak area of DFF as a function of time. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks in the chromatogram indicates the formation of degradation products, which can be further characterized by techniques such as LC-MS.

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound in a selected organic solvent.

References

- 1. This compound CAS#: 823-82-5 [m.chemicalbook.com]

- 2. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Furan-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for furan-2,5-dicarbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental protocols, and structural assignments.

Introduction

This compound is a key bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its symmetrical structure, featuring a central furan (B31954) ring flanked by two aldehyde functionalities, makes it a versatile building block for the synthesis of a wide array of polymers, pharmaceuticals, and other value-added chemicals. Accurate and detailed spectral characterization is paramount for confirming its structure and purity. This guide focuses on the ¹H and ¹³C NMR spectroscopic data, which are fundamental for the structural elucidation of organic molecules.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 300 | 9.86 | Singlet | 2H, -CHO |

| CDCl₃ | 300 | 7.30 | Singlet | 2H, H-3, H-4 |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectral Data

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 100 | 179.4 | C-1, C-6 (C=O) |

| CDCl₃ | 100 | 154.4 | C-2, C-5 |

| CDCl₃ | 100 | 119.4 | C-3, C-4 |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 5-hydroxymethylfurfural (HMF). A detailed protocol is as follows:

-

To a flame-dried Schlenk flask under an argon atmosphere, add dichloromethane (B109758) (CH₂Cl₂) (100 mL) and cool to -78°C.

-

Add oxalyl chloride (0.85 mL, 1.25 equiv.) followed by the dropwise addition of dimethyl sulfoxide (B87167) (DMSO) (1.13 mL, 2 equiv.).

-

Stir the mixture for 15 minutes.

-

A solution of HMF (1.0 g, 8.0 mmol) in CH₂Cl₂ (10 mL) is then added dropwise, and the resulting mixture is stirred at -78°C for an additional 30 minutes.

-

Triethylamine (Et₃N) is added dropwise, and the mixture is allowed to warm to room temperature.

-

After stirring for 1 hour at room temperature, water (50 mL) is added.

-

The mixture is then washed with 1M HCl, extracted with CH₂Cl₂, and dried over Na₂SO₄.

-

The crude product is purified by flash chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

-

Further recrystallization from hexane/EtOAc can be performed to yield the product as white needles.

NMR Sample Preparation and Analysis

The following protocol outlines the preparation of an NMR sample of this compound for analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Employ a standard proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm and a sufficient number of scans to obtain a clear spectrum.

Structural Elucidation and Signal Assignments

The symmetrical nature of this compound simplifies its NMR spectra.

Caption: Chemical structure of this compound with NMR assignments.

The ¹H NMR spectrum exhibits two singlets. The downfield signal at 9.86 ppm is characteristic of aldehyde protons, which are highly deshielded. The singlet at 7.30 ppm corresponds to the two equivalent protons on the furan ring (H-3 and H-4). The singlet multiplicity for both signals is due to the symmetry of the molecule.

In the ¹³C NMR spectrum, three distinct signals are observed. The signal at 179.4 ppm is assigned to the carbonyl carbons of the two aldehyde groups. The signal at 154.4 ppm corresponds to the two carbons of the furan ring bonded to the aldehyde groups (C-2 and C-5), and the signal at 119.4 ppm is attributed to the two protonated carbons of the furan ring (C-3 and C-4).

Experimental Workflow

The logical flow from starting material to the final characterized product can be visualized as follows.

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Furan-2,5-dicarbaldehyde Aldehyde Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the aldehyde functional groups in furan-2,5-dicarbaldehyde. This compound is a key bio-based platform chemical with significant potential in polymer and pharmaceutical synthesis. Understanding its vibrational properties is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the expected vibrational frequencies of the aldehyde groups, provides detailed experimental protocols for obtaining high-quality IR spectra, and presents a logical workflow for the spectroscopic analysis.

Core Spectroscopic Features of Aldehyde Groups

The infrared spectrum of this compound is characterized by distinct vibrational modes associated with its two aldehyde functional groups. The key absorptions are the C-H stretching and C=O stretching vibrations. Due to the symmetrical nature of the molecule and the conjugation of the aldehyde groups with the furan (B31954) ring, specific shifts in these frequencies are anticipated compared to simple aliphatic aldehydes.

Carbonyl (C=O) Stretching Vibrations

The C=O stretching vibration is one of the most intense and recognizable absorption bands in the IR spectrum. For aromatic and conjugated aldehydes, this band typically appears at a lower wavenumber compared to saturated aliphatic aldehydes due to the delocalization of π-electrons, which weakens the C=O double bond. In a related compound, furan-2,5-dicarbonyl dichloride, the C=O group exhibits a characteristic absorption around 1695 cm⁻¹[1]. For furan-2-carbaldehyde (furfural), the C=O stretching bands are observed at 1687/1668 cm⁻¹[2]. Therefore, for this compound, a strong absorption band in this region is expected.

Aldehydic (C-H) Stretching and Bending Vibrations

The C-H stretching vibration of an aldehyde group is another diagnostic feature. Typically, it appears as a pair of weak to medium bands in the region of 2850-2700 cm⁻¹. One of these bands is often observed around 2720 cm⁻¹, which is a particularly useful indicator for the presence of an aldehyde functional group. In the case of furfural, the characteristic ν(O=C-H) bands are found between 2847 and 2715 cm⁻¹[2]. The aldehydic C-H bending vibration is expected to appear around 1390 cm⁻¹.

Quantitative Infrared Spectroscopy Data

The following table summarizes the expected and observed vibrational frequencies for the aldehyde groups of this compound and related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Related Compounds |

| C=O Stretch | Aldehyde | ~1670 - 1695 | ~1695 (Furan-2,5-dicarbonyl dichloride)[1], 1687/1668 (Furfural)[2] |

| Aldehydic C-H Stretch | Aldehyde | ~2850 and ~2750 | 2847 - 2715 (Furfural)[2] |

| Aldehydic C-H Bend (in-plane) | Aldehyde | ~1390 |

Experimental Protocols

To obtain a high-quality infrared spectrum of solid this compound, several well-established techniques can be employed. The choice of method will depend on the available equipment and the desired sample concentration.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for analyzing solid samples.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine powder to ensure good contact with the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and other spectral processing as needed.

-

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Methodology:

-

Sample Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) to remove any absorbed water.

-

In an agate mortar and pestle, grind a small amount of this compound (typically 1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be a very fine, homogenous powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum.

-

Nujol Mull Method

In this technique, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste.

Methodology:

-

Sample Preparation:

-

Grind a few milligrams of this compound to a fine powder in an agate mortar.

-

Add a small drop of Nujol and continue grinding until a smooth, thick paste (mull) is formed.

-

-

Sample Mounting:

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Ensure there are no air bubbles trapped in the film.

-

-

Spectral Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Record the IR spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations), which must be taken into account during spectral interpretation.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates a typical workflow for the IR spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

This comprehensive guide provides the necessary information for researchers and professionals to effectively utilize infrared spectroscopy for the characterization of this compound, with a specific focus on its aldehyde functional groups. The provided data and protocols will aid in the accurate identification and analysis of this important bio-derived molecule.

References

A Technical Guide to the Biological Activity of Furan-2,5-dicarbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarbaldehyde (FDC), a key bio-based platform chemical derived from the dehydration of carbohydrates, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique physicochemical properties to these molecules, enabling a wide spectrum of biological activities.[1][2] The electron-rich nature of the furan ring and its ability to participate in various interactions with biological macromolecules make it a privileged structure in drug discovery.[2] Slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological effects, highlighting the potential for fine-tuning therapeutic properties.[3][4] This technical guide provides an in-depth overview of the biological activities of FDC and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest. The nature and position of substituents on the furan ring play a crucial role in modulating the cytotoxic potency.[5]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyridine carbohydrazide (B1668358) derivative 4 | MCF-7 (Breast adenocarcinoma) | 4.06 | [6][7] |

| N-phenyl triazinone derivative 7 | MCF-7 (Breast adenocarcinoma) | 2.96 | [6][7] |

| Thiosemicarbazone derivative 5 | HuTu80 (Duodenal adenocarcinoma) | 13.36 | [8] |

| Thiosemicarbazone derivative 5 | H460 (Large cell lung cancer) | >372.34 | [8] |

| Thiosemicarbazone derivative 5 | DU145 (Prostate carcinoma) | 27.73 | [8] |

| Thiosemicarbazone derivative 5 | M-14 (Melanoma) | 20.99 | [8] |

| Thiosemicarbazone derivative 5 | HT-29 (Colorectal adenocarcinoma) | 23.94 | [8] |

| Thiosemicarbazone derivative 5 | MCF-7 (Breast adenocarcinoma) | 22.01 | [8] |

| Thiosemicarbazone derivative 8 | LNCaP (Prostate carcinoma) | 13.31 | [8] |

| Thiosemicarbazone derivative 9 | LNCaP (Prostate carcinoma) | 7.69 | [8] |

| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 (Breast adenocarcinoma) | 42.30 | [5] |

| 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde | HepG2 (Hepatocellular carcinoma) | 12.3 ± 1.5 | [5] |

| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [9] |

Experimental Protocols for Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[10]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][10]

-

Compound Treatment: Treat the cells with various concentrations of the furan compounds and a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[7][11]

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

This assay quantifies cytotoxicity by measuring the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[10]

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 9-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Incubate the plate at room temperature for a specified time and then measure the absorbance at the appropriate wavelength.

-

Signaling Pathways in Cytotoxicity

Several furan derivatives exert their cytotoxic effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Certain furan-based compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the levels of p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[6]

Caption: Intrinsic mitochondrial apoptosis pathway induced by furan derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common feature in many cancers. Some furan-based compounds have been implicated in the inhibition of components of this pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4] The presence of the furan moiety is crucial for this activity, and the introduction of different substituents can enhance their potency.[12]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected furan derivatives, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivative 5 | Staphylococcus aureus ATCC700699 | 1 | [8] |

| Thiosemicarbazone derivative 4 | Candida albicans (ATCC90028 and ATCC10231) | 5 | [8] |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [13] |

| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [13] |

| Furazolidone | Escherichia coli (wild-type) | 16 | [13] |

| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) | MRSA | 9.7 - 19.5 | [13] |

| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 | [13] |

| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [13] |

| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [13] |

| Sulfonyl derivative of 2(5H)-Furanone (F105) | Methicillin-susceptible S. aureus (MSSA) ATCC29213 | 10 mg/L (25 µM) | [14] |

| Sulfonyl derivative of 2(5H)-Furanone (F105) | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 20 mg/L (50 µM) | [14] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the furan derivative in the broth within a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

-

Antioxidant Activity

Several furan derivatives have been reported to possess significant antioxidant properties. This activity is often evaluated by their ability to scavenge free radicals.

Quantitative Antioxidant Data

The antioxidant activity of furan derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound/Derivative | Antioxidant Assay | IC50 | Reference |

| Thiosemicarbazone derivative 1 | DPPH radical scavenging | 40.9 µg/mL | [8] |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | ~ 40 µM | [15] |

| 1,2,4-triazole derivatives 15, 20, 21, 22 | Antioxidant activity | Not specified as IC50, but noted as "excellent" | [16] |

Experimental Protocol for Antioxidant Assays

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Protocol:

-

Sample Preparation: Prepare different concentrations of the furan derivatives in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

DPPH Solution: Prepare a solution of DPPH in the same solvent.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). A blank (solvent) and a control (DPPH solution without the sample) are also measured.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Enzyme Immobilization

This compound has been investigated as a bio-based and potentially safer alternative to glutaraldehyde (B144438) for the covalent immobilization of enzymes.[17]

-

Mechanism: FDC reacts with primary amino groups on the enzyme surface to form imine bonds, effectively crosslinking the enzyme to a support matrix.[17]

-

Advantages over Glutaraldehyde: FDC has lower volatility and is poorly soluble in water, which may reduce respiratory toxicity concerns associated with glutaraldehyde. The imine bonds formed with the aromatic aldehydes of FDC can exhibit higher stability, particularly at acidic pH.[17]

-

Application: FDC has been successfully used for the immobilization of glucoamylase on amino-functionalized methacrylic resins, yielding enzymatic activities comparable to those obtained with glutaraldehyde.[17]

Caption: Workflow for enzyme immobilization using this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. The versatility of the furan scaffold allows for the synthesis of diverse derivatives with tailored properties, making them attractive candidates for drug discovery and development. Furthermore, the application of FDC as a bio-based crosslinking agent for enzyme immobilization highlights its potential in biotechnology. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to fully exploit their therapeutic and industrial potential.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Furan-Based Polyesters

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furan-based polymers are a promising class of sustainable materials derived from renewable biomass resources.[1] The key precursor, 2,5-furandicarboxylic acid (FDCA), is recognized as a critical bio-based building block for producing polyesters with properties comparable or even superior to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET).[2][3][4] These furanic polyesters exhibit excellent thermal stability, mechanical strength, and gas barrier properties, making them suitable for a wide range of applications, including packaging and fibers.[5][6]

While the user specified interest in Furan-2,5-dicarbaldehyde, the predominant and well-documented synthetic pathway for furan-based polyesters commences with 2,5-furandicarboxylic acid (FDCA) or its derivatives. FDCA is typically synthesized through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from the dehydration of C6 sugars.[7] this compound, also known as 2,5-diformylfuran (DFF), is an intermediate in some routes to FDCA but is not typically used as a direct monomer for polyester (B1180765) synthesis.[6][7] This document will focus on the established methods for polyester synthesis from FDCA and its dimethyl ester.

I. Synthesis of Furan-Based Polyesters

The synthesis of furan-based polyesters is primarily achieved through polycondensation reactions. The most common methods include melt polymerization (via direct esterification or transesterification) and solution polymerization.[2]

A. Key Monomers and Reagents:

-

Furan-based Monomer: 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA).

-

Diols: A variety of diols can be used, with the choice influencing the final properties of the polyester. Common examples include:

-

Ethylene (B1197577) glycol (EG)

-

1,3-Propanediol (PDO)

-

1,4-Butanediol (BDO)

-

1,6-Hexanediol

-

1,8-Octanediol

-

Isosorbide (a rigid bio-based diol)

-

1,4-Cyclohexanedimethanol (CHDM)

-

-

Catalysts: Various catalysts are employed to facilitate the polymerization reaction. Common catalysts include:

-

Antimony(III) oxide (Sb₂O₃)

-

Titanium(IV) isopropoxide (TIPT)

-

Tin(II) 2-ethylhexanoate

-

Zinc acetate

-

Cobalt(II) acetate

-

The general reaction for the synthesis of a furan-based polyester is illustrated below:

Caption: General reaction scheme for the synthesis of furan-based polyesters.

II. Experimental Protocols

A. Protocol 1: Melt Polymerization of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Direct Esterification

This protocol describes a two-stage melt polymerization process involving the direct esterification of FDCA with ethylene glycol.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Ethylene glycol (EG)

-

Antimony(III) oxide (Sb₂O₃) catalyst

-

Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

-

Esterification Stage:

-

Charge the reactor with FDCA and ethylene glycol in a molar ratio of 1:1.2 to 1:1.5.

-

Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ relative to the weight of FDCA).

-

Heat the mixture under a nitrogen atmosphere with constant stirring to approximately 180-220°C.

-

Water will be produced as a byproduct and should be continuously removed by distillation.

-

Monitor the reaction until the theoretical amount of water is collected (typically 2-4 hours).

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 230-260°C.

-

Simultaneously, reduce the pressure slowly to below 1 mbar over a period of 1-2 hours to facilitate the removal of excess ethylene glycol.

-

Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the melt will increase significantly.

-

Once the desired viscosity is achieved, the polymerization is stopped by cooling the reactor.

-

The resulting polyester is then extruded and pelletized.

-

Caption: Experimental workflow for the melt polymerization of PEF.

B. Protocol 2: Enzymatic Synthesis of Furan-Based Polyesters

Enzymatic polymerization offers a greener alternative, proceeding under milder conditions. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a commonly used enzyme.[8]

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDCA)

-

Aliphatic diol (e.g., 1,8-octanediol)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Diphenyl ether (solvent)

-

Molecular sieves (for water removal)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine equimolar amounts of DMFDCA and the diol.

-

Add Novozym 435 (typically 5-10% by weight of monomers) and activated molecular sieves.

-

Add diphenyl ether as the solvent.

-

-

Polymerization:

-

Heat the mixture to a temperature between 80°C and 95°C under a nitrogen atmosphere with stirring.

-

The reaction can be performed in one or two stages. A two-stage process may involve an initial period at a lower temperature followed by an increase in temperature and/or application of a vacuum to drive the reaction to completion.

-

The reaction progress can be monitored by analyzing the molecular weight of the polymer at different time intervals.

-

After the desired polymerization time (typically 24-72 hours), the reaction is stopped by cooling.

-

-

Product Isolation:

-

Dissolve the product in a suitable solvent (e.g., formic acid or hexafluoroisopropanol).

-

Filter to remove the enzyme and molecular sieves.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry under vacuum.

-

III. Data Presentation

The properties of furan-based polyesters are highly dependent on the choice of diol and the polymerization conditions. The following tables summarize some reported properties of various furan-based polyesters.

Table 1: Thermal Properties of Furan-Based Polyesters

| Polyester | Diol | Tg (°C) | Tm (°C) | Reference |

| PEF | Ethylene glycol | 78 - 85 | 210 - 215 | [2][9] |

| PPF | 1,3-Propanediol | 21.8 - 89.9 | 148.2 - 210.4 | [9] |

| PBF | 1,4-Butanediol | ~45 | ~170 | [9][10] |

| PHF | 1,6-Hexanediol | ~20 | ~150 | [9] |

| POF | 1,8-Octanediol | ~10 | ~130 | [9] |

| PIsF | Isosorbide | 157 | - | [9] |

Table 2: Mechanical Properties of Furan-Based Polyesters

| Polyester | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| PEF | 2100 - 2450 | 35 - 66.7 | ~5 | [9] |

| PPF | 1500 | 68 | - | [9] |

| PBF | - | ~50 | >200 | [10] |

| PHF | 340 - 2070 | - | 4.2 - 210 | [9] |

IV. Property Comparison and Applications

Furan-based polyesters, particularly PEF, are often compared to the widely used PET.

Caption: Comparison of key properties between PEF and PET.

The enhanced barrier properties of furanic polyesters make them highly attractive for food and beverage packaging, potentially extending the shelf life of products. Their renewable origin is a significant advantage in the context of a circular economy.[5][6] Other potential applications include fibers for textiles and engineering plastics.

Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals and conducting high-temperature reactions under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

Application Notes and Protocols for the Synthesis of Bio-Based Polyamides from Furan-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sustainable polymers from renewable resources is a paramount objective in modern chemistry and materials science. Furan-based monomers, derived from biomass, are at the forefront of this endeavor, offering a green alternative to petroleum-based building blocks for high-performance polymers. Polyamides, a class of polymers characterized by amide linkages (-CONH-), are widely used in various demanding applications due to their excellent thermal and mechanical properties.